An In-depth Technical Guide to the Structural Analysis and IUPAC Nomenclature of 2-Methoxy-3,4-dimethylpyridine
An In-depth Technical Guide to the Structural Analysis and IUPAC Nomenclature of 2-Methoxy-3,4-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3,4-dimethylpyridine stands as a significant heterocyclic scaffold in the landscape of medicinal chemistry and materials science. As a substituted pyridine, its unique electronic and steric properties, conferred by the methoxy and dimethyl functionalities, make it a versatile building block in the synthesis of novel compounds with diverse applications. This guide provides a comprehensive examination of the structural elucidation and systematic naming of this compound, grounded in the principles of spectroscopic analysis and International Union of Pure and Applied Chemistry (IUPAC) nomenclature. By delving into the causality behind analytical methodologies, this document serves as a practical reference for professionals engaged in the design, synthesis, and characterization of pyridine-based molecules.
IUPAC Nomenclature: A Systematic Approach to Naming
The systematic naming of heterocyclic compounds is governed by a set of rules established by IUPAC to ensure clarity and consistency in chemical communication. The name "2-Methoxy-3,4-dimethylpyridine" is derived through a straightforward application of these principles.
Deconstruction of the IUPAC Name:
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Parent Heterocycle: The core of the molecule is a six-membered aromatic ring containing one nitrogen atom, which is designated as pyridine .
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Numbering: According to IUPAC rules for substituted pyridines, the ring atoms are numbered starting from the nitrogen atom as position 1. The numbering proceeds around the ring to give the substituents the lowest possible locants.
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Substituent Identification and Location:
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A methoxy group (-OCH₃) is present.
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Two methyl groups (-CH₃) are present.
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Locating the Substituents: The methoxy group is at position 2, and the methyl groups are at positions 3 and 4.
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Alphabetical Ordering: The substituents are listed alphabetically ("methoxy" before "methyl").
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Final Assembly: Combining these elements yields the unambiguous IUPAC name: 2-Methoxy-3,4-dimethylpyridine .
The systematic naming ensures that the precise arrangement of functional groups on the pyridine ring is communicated without ambiguity, a critical aspect in the synthesis and patenting of new chemical entities.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
The definitive identification and structural confirmation of 2-Methoxy-3,4-dimethylpyridine rely on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating analysis.
Experimental Workflow for Structural Elucidation
Caption: Workflow for the synthesis, purification, and structural confirmation of 2-Methoxy-3,4-dimethylpyridine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is a cornerstone technique for determining the connectivity of a molecule by probing the chemical environment of its hydrogen atoms. For 2-Methoxy-3,4-dimethylpyridine, the spectrum is predicted to exhibit distinct signals corresponding to the aromatic proton and the protons of the methyl and methoxy groups.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | 7.5 - 7.8 | Doublet | 1H |
| H-6 | 6.6 - 6.9 | Doublet | 1H |
| OCH₃ | 3.8 - 4.0 | Singlet | 3H |
| 4-CH₃ | 2.2 - 2.4 | Singlet | 3H |
| 3-CH₃ | 2.1 - 2.3 | Singlet | 3H |
Causality Behind Chemical Shifts and Multiplicities:
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Aromatic Protons (H-5 and H-6): The electron-withdrawing nature of the nitrogen atom and the electron-donating methoxy group influence the electron density around the pyridine ring, leading to characteristic chemical shifts for the aromatic protons. The coupling between these adjacent protons would result in a doublet for each.
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Methoxy Protons (OCH₃): The protons of the methoxy group are shielded by the adjacent oxygen atom and are expected to appear as a singlet in the upfield region of the spectrum.
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Methyl Protons (3-CH₃ and 4-CH₃): The protons of the two methyl groups are in different chemical environments and are therefore expected to show distinct singlet signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in 2-Methoxy-3,4-dimethylpyridine will give rise to a distinct signal in the spectrum.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3 | 120 - 125 |
| C-4 | 145 - 150 |
| C-5 | 125 - 130 |
| C-6 | 105 - 110 |
| OCH₃ | 50 - 55 |
| 4-CH₃ | 15 - 20 |
| 3-CH₃ | 10 - 15 |
Rationale for Chemical Shift Predictions:
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C-2: This carbon is directly attached to the electronegative nitrogen and oxygen atoms, causing it to be significantly deshielded and appear at a high chemical shift.
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Aromatic Carbons (C-3 to C-6): The chemical shifts of these carbons are influenced by the electronic effects of the substituents and the nitrogen atom.
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Aliphatic Carbons (OCH₃, 3-CH₃, 4-CH₃): These carbons are in the shielded, upfield region of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Methoxy-3,4-dimethylpyridine is expected to show characteristic absorption bands for the C-O, C-N, and C-H bonds.
Predicted Characteristic IR Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=N stretching (in-ring) | 1580 - 1620 |
| C=C stretching (in-ring) | 1450 - 1580 |
| C-O stretching (aryl ether) | 1200 - 1275 (asymmetric) |
| 1000 - 1075 (symmetric) |
The presence of these characteristic bands provides strong evidence for the pyridine ring and the methoxy and methyl substituents.[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern. For 2-Methoxy-3,4-dimethylpyridine (C₈H₁₁NO), the molecular ion peak [M]⁺ is expected at an m/z of 137.15.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 2-Methoxy-3,4-dimethylpyridine in EI-MS.
Common fragmentation pathways for methoxy-substituted pyridines involve the loss of a methyl radical (•CH₃) from the methoxy group or the entire methoxy radical (•OCH₃).[2] These fragmentation patterns provide corroborating evidence for the presence and location of the substituents.
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Methoxy-3,4-dimethylpyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
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Set the spectral width to cover the range of approximately -1 to 12 ppm.
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Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Set the spectral width to cover the range of approximately 0 to 200 ppm.
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A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Protocol 2: Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS).
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Ionization: Utilize Electron Impact (EI) ionization to generate the molecular ion and fragment ions.
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Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).
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Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pattern.
Protocol 3: Infrared (IR) Spectroscopy
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Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Spectral Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Conclusion
The structural analysis and systematic naming of 2-Methoxy-3,4-dimethylpyridine are achieved through a synergistic application of IUPAC nomenclature rules and a suite of spectroscopic techniques. This guide has outlined the logical framework for this process, from the deconstruction of the IUPAC name to the predictive interpretation of NMR, IR, and mass spectra. By understanding the causal relationships between molecular structure and spectral output, researchers and drug development professionals can confidently characterize this and other novel heterocyclic compounds, thereby accelerating the pace of innovation in their respective fields.
References
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PubChem. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Methoxy-2,6-dimethylpyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 3,4-Dimethylpyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. [Link]
-
Masu, S., & Abe, H. (2018). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 10(5), 1-6. [Link]
-
NIST WebBook. Pyridine, 2,4-dimethyl-. National Institute of Standards and Technology. [Link]
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4). [Link]
-
Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv. [Link]
-
SIELC Technologies. 4-Methoxy-3,5-dimethylpyridine-2-methanol. [Link]
-
Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical mass spectrometry, 7(3), 109–114. [Link]
-
PubChem. 3,4-Dimethoxy-2-methylpyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. FTIR spectrum for Pyridine. [Link]
